![molecular formula C13H9NO3S B2465921 Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate CAS No. 1469294-49-2](/img/structure/B2465921.png)

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

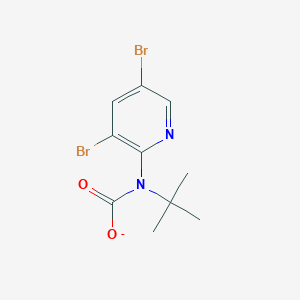

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is a chemical compound that has been studied for its potential as a kinase inhibitor . It belongs to a class of heterocyclic structures known as thieno[3,2-c]quinolin-4(5H)-ones .

Synthesis Analysis

The synthesis of this compound has been reported to start from aniline . The process involves a tandem nucleophilic aromatic substitution/cyclization reaction, which is a key step in the sequence . This efficient high yielding sequence was carried out in six steps without any chromatographic purification .Molecular Structure Analysis

The molecular structure of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” is characterized by a thieno[3,2-c]quinoline core with a carboxylic acid function . This structure was chosen to add another point of diversity to the molecules .Chemical Reactions Analysis

The synthesis of “Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” involves a tandem nucleophilic aromatic substitution/cyclization reaction . This reaction is a key step in the sequence . To the best of our knowledge, this is the first efficient tandem SNAr/cyclization reaction to synthesize a C-ring-substituted thienoquinolone moiety containing a free −NH lactam .Applications De Recherche Scientifique

Synthetic Applications

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate and its derivatives are primarily utilized in synthetic chemistry. One study highlights the consecutive alkylation of related compounds for the design and synthesis of combinatorial libraries, crucial in drug discovery and development (Kovalenko et al., 2020). These compounds have shown potential as inhibitors of Hepatitis B Virus replication, indicating their significance in antiviral research. Another research explored the synthesis of derivatives like 4-oxo-4,5-dihydrofuro[3,2-c]quinoline-3-carboxylic acids, showcasing their versatility in organic synthesis (Klásek et al., 2003).

Optical and Electronic Properties

Studies have also investigated the optical properties of 2-functionally substituted 4,5-dihydrothieno[3,2-c]quinolines. These compounds exhibit moderate to high fluorescence quantum yields, making them suitable for applications like invisible ink dyes (Bogza et al., 2018). The relationship between their structure and optical properties has been established, paving the way for their use in various optical and electronic applications.

Photovoltaic Applications

The photovoltaic properties of certain derivatives, such as 4H-pyrano[3,2-c]quinoline derivatives, have been explored for their potential use in organic–inorganic photodiode fabrication (Zeyada et al., 2016). These studies demonstrate the usefulness of these compounds in the development of advanced materials for energy conversion and storage.

Mécanisme D'action

“Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate” and its derivatives have been studied for their potential as kinase inhibitors . They have been reported to inhibit several serine–threonine and tyrosine kinases including hedgehog kinase, casein kinase (CK), proviral insertion Moloney virus (PIM) kinase, and FMS-like tyrosine (Flt) kinase .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-oxo-5H-thieno[3,2-c]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3S/c1-17-13(16)10-6-8-11(18-10)7-4-2-3-5-9(7)14-12(8)15/h2-6H,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCQXNSBAQYRQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2465841.png)

![[1-(4-Chlorophenyl)pyrazol-4-yl]methanamine;hydrochloride](/img/structure/B2465842.png)

![N-(1-cyanocyclohexyl)-2-(2-{4-[2-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyrrolidin-1-yl)acetamide](/img/structure/B2465843.png)

![(E)-2-(2-cyano-3-(thiophen-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2465848.png)

![N-{[1-hydroxy-3-(trifluoromethyl)cyclohexyl]methyl}prop-2-enamide](/img/structure/B2465851.png)

![3-Phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2465853.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2465857.png)